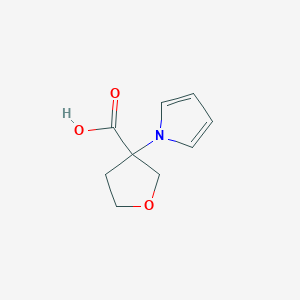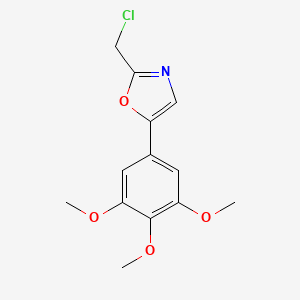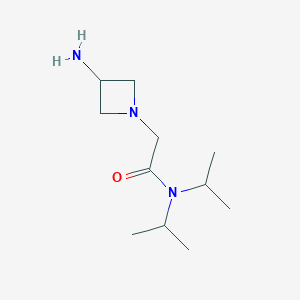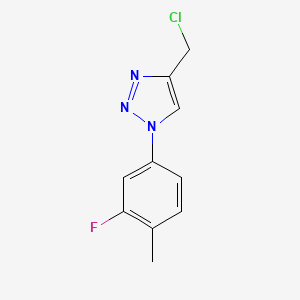
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole (CMFMT) is an organic compound with a variety of applications in scientific research. It is a triazole compound, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom. CMFMT is a versatile compound with a wide range of uses in laboratory experiments and research.
Applications De Recherche Scientifique
Synthesis and Characterization
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole serves as a versatile intermediate in the synthesis of complex molecules. The process often involves reactions under specific conditions to achieve desired structures with potential biological activities. For instance, derivatives of 1,2,4-triazoles exhibit a range of intermolecular interactions crucial for the development of new materials and pharmaceuticals. The synthesis of these derivatives demonstrates the importance of such compounds in creating biologically active substances through detailed experimental and theoretical analysis (Shukla et al., 2014).
Biological Activity
The compound is involved in the creation of triazolyl-functionalized energetic salts, which have been explored for their thermal stability and potential applications in materials science. These salts demonstrate good thermal stability and relatively high density, showcasing the compound's utility in synthesizing materials with specific properties (Wang et al., 2007).
Safety And Hazards
As with all chemicals, it’s important to handle this compound with care. The specific safety and hazard information would depend on its physical and chemical properties. Always refer to the Material Safety Data Sheet (MSDS) for the most accurate safety information1.
Orientations Futures
The future research directions would depend on the specific properties and activities of this compound. It could be explored for potential medicinal applications, given the known biological activities of triazoles and fluorinated compounds1.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-9(4-10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFIYIMGIACCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

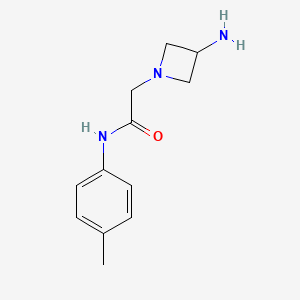

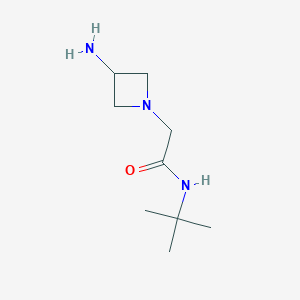
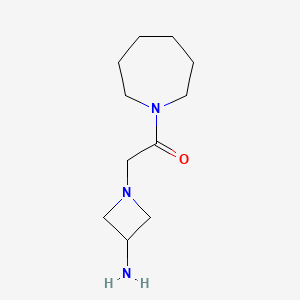
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)

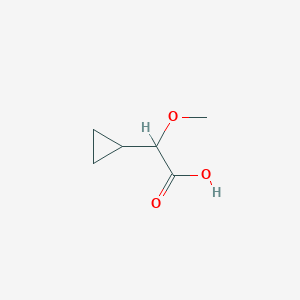


![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
